Centaureidin

Description

Properties

IUPAC Name |

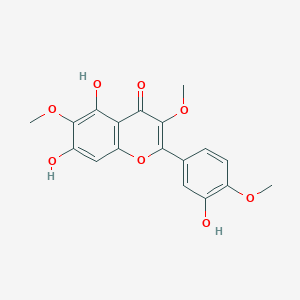

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-11-5-4-8(6-9(11)19)16-18(25-3)15(22)13-12(26-16)7-10(20)17(24-2)14(13)21/h4-7,19-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXULYMZYPRZOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169530 | |

| Record name | Centaureidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17313-52-9 | |

| Record name | Centaureidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17313-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Centaureidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017313529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Centaureidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Centaureidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CENTAUREIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/548R7290J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Centaureidin: A Technical Guide to Natural Sources and Isolation for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Centaureidin, a promising O-methylated flavonol, for researchers, scientists, and drug development professionals. The document details its natural sources, comprehensive isolation protocols, and insights into its biological signaling pathways. All quantitative data has been summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized through detailed diagrams.

Natural Sources of this compound

This compound has been identified in a variety of plant species, predominantly within the Asteraceae family. Key natural sources include yarrow (Achillea millefolium), beggar ticks (Bidens pilosa), and purple starthistle (Centaurea calcitrapa). Other reported sources include Tanacetum microphyllum, Brickellia veronicaefolia, and Polymnia fruticosa.[1]

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, and the extraction method. A notable concentration has been reported in a fractionated ethanolic extract of Achillea millefolium.

| Plant Source | Plant Part | Extraction/Fractionation Method | This compound Yield/Concentration |

| Achillea millefolium | Aerial parts | Ethanolic extract followed by supercritical anti-solvent fractionation | 669.6 mg/100 g in the yarrow separator fraction[2] |

| Bidens pilosa | Whole plant | Hot water extract, followed by butanol fractionation | Not specified for pure this compound. The butanol subfraction, from which this compound was isolated, showed a six-fold increase in IFN-γ promoter activity compared to the crude extract.[3][4][5] |

| Centaurea calcitrapa | Leaves | Ethyl acetate extraction | Not specified for pure this compound. The ethyl acetate extract, containing this compound, had an overall yield of 9.4%.[6] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process combining solvent extraction and chromatographic techniques. The general workflow begins with the extraction from dried and powdered plant material, followed by fractionation and purification to yield the pure compound.

General Experimental Protocol for Isolation

Step 1: Extraction

-

Plant Material: Dried and powdered aerial parts of the selected plant source (e.g., Achillea millefolium, Bidens pilosa, or Centaurea calcitrapa).

-

Solvent Extraction: Maceration or Soxhlet extraction is performed using a solvent of appropriate polarity. Ethanol or methanol are commonly used for initial broad-spectrum extraction. For a more targeted extraction of flavonoids like this compound, solvents like ethyl acetate can be employed.

Step 2: Fractionation (Bioactivity-Guided or Chemical Profile-Guided)

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoids like this compound are often enriched in the ethyl acetate and butanol fractions.

-

Initial Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of chloroform and methanol, is used to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

Step 3: Purification

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with methanol as the eluent. This step is effective in removing smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is achieved through preparative HPLC, often using a C18 reversed-phase column with a mobile phase consisting of a gradient of methanol and water.

Step 4: Structure Elucidation

-

The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Visualized Experimental Workflow

Biological Signaling Pathways Modulated by this compound

This compound has been shown to modulate key signaling pathways involved in the immune response. A significant finding is its ability to stimulate the expression of Interferon-gamma (IFN-γ), a critical cytokine in both innate and adaptive immunity.

Upregulation of IFN-γ Expression

Research has demonstrated that this compound and its glycoside precursor, Centaurein, can augment the promoter activity of IFN-γ.[3][4][5] This effect is mediated, at least in part, through the activation of two crucial transcription factors: the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB).[3][4][5] The activation of these transcription factors leads to their translocation into the nucleus, where they bind to the promoter region of the IFN-γ gene, thereby initiating its transcription.

Visualized Signaling Pathway

This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its specific mechanisms of action and quantification in various natural sources will be crucial for unlocking its full therapeutic potential.

References

- 1. Selective inhibition of NFAT activation by a peptide spanning the calcineurin targeting site of NFAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant, Anti-Inflammatory, and Antibacterial Properties of an Achillea millefolium L. Extract and Its Fractions Obtained by Supercritical Anti-Solvent Fractionation against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 4. researchgate.net [researchgate.net]

- 5. Flavonoids, centaurein and this compound, from Bidens pilosa, stimulate IFN-gamma expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Pharmacological Effects of 5-Hydroxy-3',4',7-trimethoxyflavone

A Note on the Target Compound: Initial searches for "5,7,3'-trihydroxy-3,6,4'-trimethoxyflavone" did not yield any results in scientific literature and chemical databases. This suggests that the compound is likely not well-characterized or may be a novel, unstudied molecule. Therefore, this technical guide will focus on a structurally similar and well-researched flavonoid, 5-Hydroxy-3',4',7-trimethoxyflavone , also known as 7,3',4'-Tri-O-methylluteolin . This compound has documented pharmacological activities and provides a basis for understanding the potential effects of related flavonoids.

Introduction

5-Hydroxy-3',4',7-trimethoxyflavone is a naturally occurring O-methylated flavone found in various medicinal plants, including Lippia nodiflora. Flavonoids, a class of polyphenolic secondary metabolites, are widely recognized for their diverse biological activities. The methylation of hydroxyl groups in the flavonoid structure can significantly influence their metabolic stability, bioavailability, and pharmacological properties. This guide provides a comprehensive overview of the known pharmacological effects of 5-Hydroxy-3',4',7-trimethoxyflavone, with a focus on its anti-inflammatory and anticancer activities.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data regarding the pharmacological effects of 5-Hydroxy-3',4',7-trimethoxyflavone.

| Pharmacological Effect | Assay/Model | Target | Quantitative Data (IC₅₀/EC₅₀) | Reference |

| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Not explicitly quantified in terms of IC₅₀, but significant reduction observed at 10, 25, and 50 µM concentrations. | [1] |

| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Concentration-dependent reduction in cytokine production. | [1] |

| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Cyclooxygenase-2 (COX-2) mRNA expression | Significant reduction at the transcriptional level. | [1] |

| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Inducible Nitric Oxide Synthase (iNOS) mRNA expression | Significant reduction at the transcriptional level. | [1] |

Experimental Protocols

Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages

Objective: To evaluate the effect of 5-Hydroxy-3',4',7-trimethoxyflavone on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Viability Assay: To determine non-toxic concentrations of the compound, a cell viability assay (e.g., MTT assay) is performed. Cells are treated with various concentrations of 5-Hydroxy-3',4',7-trimethoxyflavone for 24 hours.

-

LPS Stimulation and Treatment: Cells are pre-treated with non-toxic concentrations of 5-Hydroxy-3',4',7-trimethoxyflavone for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and reverse transcribed into cDNA. The mRNA expression levels of iNOS and COX-2 are quantified by qRT-PCR using specific primers.

Experimental Workflow Diagram

Caption: Workflow for evaluating the anti-inflammatory effects of 5-Hydroxy-3',4',7-trimethoxyflavone.

Signaling Pathways

The anti-inflammatory effects of 5-Hydroxy-3',4',7-trimethoxyflavone are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of macrophages. This binding initiates a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), which then translocates to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, such as those encoding iNOS, COX-2, TNF-α, IL-6, and IL-1β, thereby inducing their transcription. 5-Hydroxy-3',4',7-trimethoxyflavone is believed to interfere with this pathway, likely by inhibiting the degradation of IκBα, thus preventing the nuclear translocation of NF-κB.

Caption: Proposed mechanism of action of 5-Hydroxy-3',4',7-trimethoxyflavone on the NF-κB signaling pathway.

Conclusion

5-Hydroxy-3',4',7-trimethoxyflavone demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators. Its mechanism of action appears to be centered on the suppression of the NF-κB signaling pathway. Further research is warranted to fully elucidate its therapeutic potential, including in vivo studies to assess its efficacy and safety profile. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the pharmacological applications of this and structurally related flavonoids.

References

Centaureidin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centaureidin, a methoxylated flavone found in various plant species, notably from the Centaurea and Bidens genera, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the existing scientific data on the antioxidant and anti-inflammatory activities of this compound. While data on the pure compound is emerging, this document synthesizes available information, including data from related compounds and extracts, to offer a thorough understanding of its mechanisms of action. This guide details its immunomodulatory effects through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), and presents relevant experimental protocols for its study.

Antioxidant Properties of this compound and Related Flavonoids

Flavonoids are well-documented for their antioxidant capacities, primarily attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant potential of this compound is suggested by studies on extracts of plants in which it is a constituent.

Quantitative Antioxidant Data

Direct quantitative antioxidant data for pure this compound is limited in publicly available literature. However, studies on extracts from Centaurea species, known to contain this compound, provide valuable insights into its potential antioxidant efficacy. The following table summarizes the antioxidant activities of extracts from various Centaurea species, offering a contextual basis for the potential activity of this compound.

| Plant Extract/Compound | Assay | IC50 Value | Reference Compound | IC50 of Reference |

| Centaurea calcitrapa Ethanolic Extract | DPPH | 0.84 ± 0.1 µg/mL | Ascorbic Acid | 0.037 ± 0.007 µg/mL |

| Centaurea calcitrapa Ethanolic Extract | ABTS | 0.86 ± 0.04 µg/mL | Ascorbic Acid | 0.037 ± 0.007 µg/mL |

Note: The data presented above is for a plant extract and not for isolated this compound. These values indicate the potential antioxidant activity of the plant's constituents, which include this compound.

Experimental Protocols for Antioxidant Activity Assessment

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve this compound or the test extract in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. A series of dilutions are then prepared.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample dilutions to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Protocol:

-

Preparation of ABTS Radical Cation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

-

Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Similar to the DPPH assay, a stock solution of the test compound is prepared and serially diluted.

-

Reaction Mixture: A small volume of the sample dilution is added to a larger volume of the diluted ABTS•+ solution.

-

Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Anti-inflammatory Properties of this compound

This compound has demonstrated notable anti-inflammatory and immunomodulatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Immunomodulatory Effects and NF-κB Signaling

A significant study has shown that this compound can augment the activity of the interferon-gamma (IFN-γ) promoter.[1][2] This effect is likely mediated through the activation of Nuclear Factor of Activated T-cells (NFAT) and the Nuclear Factor-kappa B (NF-κB) enhancers located within the IFN-γ promoter.[1][2]

-

EC50 for IFN-γ Promoter Activity: 0.9 µg/mL[1]

This finding positions this compound as a modulator of the immune response, with the NF-κB pathway being a critical target.

Inhibition of Inflammatory Mediators

The following table presents data for other flavonoids to provide a comparative context for the potential anti-inflammatory activity of this compound.

| Compound | Assay | Cell Line | IC50 Value |

| Apigenin | Nitric Oxide (NO) Production | RAW 264.7 | 23 µM |

| Luteolin | Nitric Oxide (NO) Production | RAW 264.7 | 27 µM |

| Wogonin | Nitric Oxide (NO) Production | RAW 264.7 | 17 µM |

Note: This data is for other flavonoids and is provided for comparative purposes. Further research is needed to determine the specific IC50 values for this compound.

Signaling Pathway Modulation

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound's ability to modulate IFN-γ promoter activity via NF-κB suggests an interaction with this pathway.[1][2]

The MAPK family, including p38, JNK, and ERK, are crucial regulators of cellular responses to external stimuli, including inflammation. Activation of these kinases through phosphorylation leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of inflammatory mediators. Many flavonoids exert their anti-inflammatory effects by inhibiting the phosphorylation of p38, JNK, and/or ERK. While direct evidence for this compound is pending, it is plausible that it shares this mechanism.

Experimental Protocols for Anti-inflammatory Activity Assessment

This assay measures the production of NO, a key inflammatory mediator, by macrophages upon stimulation.

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

-

Calculation: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

This technique is used to detect the levels of key proteins and their phosphorylated (activated) forms in the signaling cascades.

References

In Vitro Cytotoxic Effects of Centaureidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxic effects of Centaureidin, a naturally occurring flavone. The information presented herein is curated from peer-reviewed scientific literature to support researchers and professionals in the fields of oncology, pharmacology, and drug development. This document details the cytotoxic efficacy of this compound against various cancer cell lines, outlines the experimental methodologies used for these assessments, and elucidates the underlying molecular mechanisms of action, including the induction of apoptosis and cell cycle arrest.

Quantitative Data on Cytotoxic Activity

This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting biological processes, have been determined using the MTT assay. The data presented in Table 1 summarizes the IC50 values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Human Cervical Carcinoma | 0.079 | [1] |

| HepG2 | Human Hepatocellular Carcinoma | 0.25 | [1] |

| MCF-7 | Human Breast Carcinoma | 0.14 | [1] |

Table 1: Cytotoxicity (IC50) of this compound against Human Cancer Cell Lines.

Experimental Protocols

The evaluation of this compound's cytotoxic activity is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

This protocol is a standard method for determining the cytotoxic effects of a compound on cultured cancer cells.

1. Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.

-

The plate is incubated in a humidified atmosphere with 5% CO2 at 37°C to allow for cell attachment.

2. Compound Treatment:

-

After cell attachment, the growth medium is replaced with fresh medium containing various concentrations of this compound.

-

The cells are then incubated for a period of 72 hours under the same conditions.

3. MTT Addition and Incubation:

-

Following the 72-hour incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plate is further incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

4. Formazan Solubilization:

-

The medium containing MTT is carefully removed, and the formazan crystals are dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

5. Absorbance Measurement:

-

The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Molecular Mechanisms of this compound-Induced Cytotoxicity

The cytotoxic effects of this compound are attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

Induction of Apoptosis via the Mitochondrial Pathway

This compound is believed to trigger the intrinsic pathway of apoptosis, which is mediated by the mitochondria. This pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of a cascade of caspases, the executioners of apoptosis.

Caption: Putative mitochondrial pathway of apoptosis induced by this compound.

Induction of G2/M Cell Cycle Arrest

In addition to apoptosis, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. This is achieved by modulating the levels of key cell cycle regulatory proteins, such as Cyclin-Dependent Kinase 1 (CDK1) and Cyclin B1.

Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.

Experimental Workflow for Mechanistic Studies

To elucidate the molecular mechanisms of this compound, a series of in vitro experiments are typically performed. The following workflow outlines the key steps in this process.

Caption: Experimental workflow for investigating the cytotoxic mechanisms of this compound.

References

Centaureidin as a Cyclooxygenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Cyclooxygenase and Inflammation

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.[1][2] There are two primary isoforms of COX:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal lining, regulating renal blood flow, and platelet aggregation.[3]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3] Inhibition of COX-2 is a primary target for anti-inflammatory drug development, as it is believed to mediate the therapeutic effects of nonsteroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[1]

The inhibition of COX enzymes prevents the production of prostaglandins, thereby reducing inflammation, pain, and fever.[4]

Quantitative Data on Cyclooxygenase Inhibition

A comprehensive search of scientific literature did not yield specific quantitative data (IC50 values) for the inhibition of COX-1 and COX-2 by centaureidin. However, studies on other flavonoids have demonstrated a wide range of COX inhibitory activities. For context, the table below presents IC50 values for various well-characterized NSAIDs and some flavonoids, illustrating the typical data generated from in vitro COX inhibition assays.[5]

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activities of Selected Compounds

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 82 | 6.8 | 12 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Ibuprofen | 12 | 80 | 0.15 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Rofecoxib | >100 | 25 | >4.0 |

Data sourced from a study using human peripheral monocytes.[5] The selectivity index is a ratio of the IC50 values and indicates the preference for inhibiting one isoform over the other.

Experimental Protocols for In Vitro Cyclooxygenase Inhibition Assay

The following protocols describe common methodologies used to determine the in vitro inhibitory activity of a test compound, such as this compound, against COX-1 and COX-2. These assays typically measure the peroxidase activity of the COX enzyme.

Colorimetric COX (Ovine) Inhibitor Screening Assay

This method measures the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[6]

Materials:

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

COX-1 (ovine) and COX-2 (recombinant ovine) enzymes

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Colorimetric substrate solution (e.g., TMPD)

-

Arachidonic acid

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate Setup: To appropriate wells of a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme.[6]

-

Inhibitor Addition: Add 10 µL of the test compound solution at various concentrations to the designated wells. For control wells, add 10 µL of the vehicle (e.g., DMSO).

-

Pre-incubation: Incubate the plate for 5 minutes at 25°C to allow the inhibitor to interact with the enzyme.[6]

-

Reaction Initiation: Add 20 µL of the colorimetric substrate solution to all wells, followed by the addition of 20 µL of arachidonic acid to initiate the reaction.[6]

-

Incubation: Incubate the plate for an additional 2 minutes at 25°C.[6]

-

Measurement: Read the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The percent inhibition is calculated using the formula: % Inhibition = [(Absorbance of Enzyme Activity - Absorbance of Inhibitor Activity) / Absorbance of Enzyme Activity] × 100.

Enzyme Immunoassay (EIA) for COX-2 Inhibition

This method quantifies the product of the COX reaction, prostaglandin H2 (PGH2), after its reduction to prostaglandin F2α (PGF2α), which is then measured by a competitive enzyme immunoassay.[7]

Materials:

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

COX-2 enzyme (human recombinant)

-

Heme

-

Test compound (this compound)

-

Arachidonic acid (AA)

-

1 M HCl

-

Stannous chloride (SnCl2)

-

PGF2α EIA Kit (includes PGF2α standard, PGF2α-acetylcholinesterase tracer, and PG antiserum)

Procedure:

-

Reaction Mixture Preparation: In a reaction tube, combine 960 µL of reaction buffer, 10 µL of COX-2 enzyme, and 10 µL of heme.[7]

-

Inhibitor Addition: Add 10 µL of the test compound solution (final concentration, e.g., 10 µM).

-

Incubation: Incubate the mixture for 10 minutes at 37°C.[7]

-

Reaction Initiation: Add 10 µL of arachidonic acid solution to start the reaction.

-

Reaction Termination: Stop the reaction by adding 50 µL of 1 M HCl.[7]

-

Reduction of PGH2: Add 100 µL of stannous chloride to reduce the PGH2 to PGF2α.[7]

-

Enzyme Immunoassay: Measure the concentration of PGF2α using the EIA kit according to the manufacturer's instructions. This typically involves a competitive binding assay where the amount of PGF2α produced is inversely proportional to the signal generated.

-

Data Analysis: Determine the concentration of PGF2α produced in the presence of the test compound and compare it to the control to calculate the percent inhibition and subsequently the IC50 value.

Signaling Pathways and Experimental Workflow

Cyclooxygenase Signaling Pathway

The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes, a key pathway in the inflammatory response.

Caption: The COX signaling pathway, illustrating the potential inhibitory action of this compound on COX-2.

Experimental Workflow for COX Inhibition Assay

The diagram below outlines the typical workflow for determining the COX inhibitory potential of a compound like this compound.

Caption: A generalized workflow for in vitro determination of cyclooxygenase inhibition.

Logical Relationship of this compound as a COX Inhibitor

This diagram illustrates the logical framework for investigating this compound as a selective COX-2 inhibitor.

Caption: Decision tree for classifying this compound's COX inhibitory profile.

Conclusion and Future Directions

While this compound belongs to a class of compounds known for their anti-inflammatory effects, direct evidence of its activity as a cyclooxygenase inhibitor is currently lacking in the published literature. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for researchers to investigate the potential of this compound as a COX inhibitor. Future studies should focus on performing in vitro COX inhibition assays to determine the IC50 values for both COX-1 and COX-2. Such data will be crucial for elucidating the mechanism of action of this compound and for evaluating its potential as a novel anti-inflammatory agent. Further research into its effects on prostaglandin synthesis in cell-based models and in vivo animal models of inflammation will also be essential to validate its therapeutic potential.

References

- 1. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academicjournals.org [academicjournals.org]

- 7. thepharmajournal.com [thepharmajournal.com]

Centaureidin: A Technical Guide to its Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centaureidin, a naturally occurring O-methylated flavonol, has emerged as a promising bioactive compound with a diverse range of therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a primary focus on its anticancer, anti-inflammatory, and immunomodulatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms through signaling pathway diagrams to facilitate further research and drug development efforts.

Introduction

This compound (5,7,3'-trihydroxy-3,6,4'-trimethoxyflavone) is a flavonoid found in various plant species, including Centaurea species, Bidens pilosa, and Tanacetum microphyllum. Flavonoids, a class of polyphenolic secondary metabolites, are known for their broad spectrum of biological activities. Preliminary research has highlighted this compound's potential as an antineoplastic, anti-inflammatory, and immunomodulatory agent, making it a molecule of significant interest for therapeutic development. This guide aims to consolidate the existing scientific knowledge on this compound's bioactivity to serve as a foundational resource for the scientific community.

Anticancer Bioactivity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanisms underlying its anticancer activity are believed to be the induction of apoptosis and the arrest of the cell cycle.

Cytotoxicity

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HeLa | Cervical Cancer | > 0.079 (less potent than a related compound) | [1] |

| HepG2 | Liver Cancer | 0.25 | [1] |

| MCF-7 | Breast Cancer | 0.14 | [1] |

Induction of Apoptosis

While direct studies on this compound's apoptotic mechanism are emerging, the broader class of flavonoids is known to induce programmed cell death in cancer cells through the intrinsic pathway. This pathway involves the regulation of the Bax/Bcl-2 protein ratio, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases.

Experimental Protocol: Annexin V-FITC/Propidium Iodide Double Staining for Apoptosis

This protocol is a standard method to quantify apoptosis by flow cytometry.

-

Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 6-well plate and culture until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle-treated control group.

-

Cell Harvesting: After treatment, collect the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway: Proposed Intrinsic Apoptosis Pathway for this compound

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Cell Cycle Arrest

Flavonoids have been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. Studies on structurally similar compounds suggest that this compound may induce G2/M phase arrest by downregulating key cell cycle regulatory proteins like CDK1 and Cyclin B.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Culture cancer cells and treat with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Logical Diagram: this compound-induced G2/M Cell Cycle Arrest

Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.

Anti-inflammatory Bioactivity

This compound exhibits anti-inflammatory properties by targeting key mediators of the inflammatory response, including cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

This compound has been identified as an inhibitor of COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.

Experimental Protocol: COX-1 and COX-2 Inhibition Assay

This protocol is based on commercially available colorimetric or fluorometric COX inhibitor screening kits.

-

Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid substrate solution according to the kit manufacturer's instructions.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme to each well. Add various concentrations of this compound and a vehicle control. Incubate for a specified time at room temperature.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

-

Detection: After a further incubation period, add a colorimetric or fluorometric probe that reacts with the prostaglandin product. Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound and determine the IC50 value.

Table 2: COX-1 and COX-2 Inhibitory Activity of this compound (Hypothetical Data for Illustrative Purposes)

| Enzyme | IC50 (µM) |

| COX-1 | [Data not yet available in literature] |

| COX-2 | [Data not yet available in literature] |

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. Flavonoids are known to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes. While direct evidence for this compound is still under investigation, its anti-inflammatory effects are likely mediated, at least in part, through this pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or RAW264.7) and transfect the cells with a luciferase reporter plasmid containing NF-κB response elements.

-

Cell Treatment and Stimulation: Treat the transfected cells with different concentrations of this compound for a predetermined time. Subsequently, stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and calculate the percentage of NF-κB inhibition.

Signaling Pathway: Proposed Inhibition of the NF-κB Pathway by this compound

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Immunomodulatory Bioactivity

This compound and its glycoside precursor, Centaurein, have been shown to modulate the immune response, particularly by stimulating the expression of Interferon-gamma (IFN-γ).

Stimulation of IFN-γ Expression

IFN-γ is a crucial cytokine for innate and adaptive immunity against viral and bacterial infections and for tumor control. This compound has been reported to enhance IFN-γ production in T cells.

Experimental Protocol: Measurement of IFN-γ Expression

-

Isolation of T cells: Isolate primary T cells from splenocytes or peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture and Stimulation: Culture the isolated T cells in the presence of T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies or phytohemagglutinin (PHA)). Treat the cells with this compound at various concentrations.

-

Measurement of IFN-γ:

-

ELISA: Collect the cell culture supernatant after 24-72 hours and measure the concentration of secreted IFN-γ using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Intracellular Staining: For single-cell analysis, treat the cells with a protein transport inhibitor (e.g., Brefeldin A) during the last few hours of culture. Then, fix, permeabilize, and stain the cells with a fluorescently labeled anti-IFN-γ antibody for flow cytometry analysis.

-

qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the IFN-γ mRNA transcript.

-

Signaling Pathway: Upregulation of IFN-γ Expression

Caption: Proposed pathway for this compound-mediated IFN-γ expression.

Conclusion and Future Directions

This compound has demonstrated significant potential as a multi-target bioactive compound with promising anticancer, anti-inflammatory, and immunomodulatory properties. The data and protocols summarized in this technical guide provide a solid foundation for further investigation. Future research should focus on:

-

Elucidating the precise molecular mechanisms of this compound-induced apoptosis and cell cycle arrest in a wider range of cancer cell lines.

-

Determining the specific IC50 values of this compound for COX-1 and COX-2 inhibition and investigating its effects on other inflammatory mediators.

-

Conducting in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound.

-

Exploring the synergistic potential of this compound with existing chemotherapeutic and anti-inflammatory drugs.

A deeper understanding of this compound's bioactivity will be instrumental in unlocking its full therapeutic potential for the development of novel drugs for the treatment of cancer and inflammatory diseases.

References

Centaureidin (CAS No. 17313-52-9): A Technical Guide for Researchers

An In-depth Whitepaper on the Biological Activity, Mechanisms of Action, and Experimental Protocols for Centaureidin.

Introduction

This compound, a naturally occurring flavonoid with the CAS number 17313-52-9, has garnered significant interest within the scientific community for its diverse pharmacological properties.[1][2] This O-methylated flavone, structurally identified as 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxychromen-4-one, is predominantly isolated from plants of the Centaurea genus.[1][3] Emerging research has illuminated its potential as an anti-inflammatory, antioxidant, antimicrobial, and anticancer agent.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its core biological activities, mechanisms of action, and detailed experimental protocols to facilitate further research and drug development.

Chemical and Physical Properties

A foundational understanding of this compound's physicochemical characteristics is paramount for its application in research settings.

| Property | Value | Reference |

| CAS Number | 17313-52-9 | [1][2][4] |

| Molecular Formula | C18H16O8 | [1][2][5] |

| Molecular Weight | 360.31 g/mol | [2][4] |

| Melting Point | 228 °C | [2] |

| Appearance | Powder | [2][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][4] |

| Purity | ≥98% | [2] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with quantitative data available for its anticancer, antioxidant, and vasorelaxant effects.

Anticancer Activity

This compound has demonstrated significant growth inhibitory activities against various human tumor cell lines.

| Cell Line | IC50 (µM) | Exposure Time | Reference |

| HeLa (Cervical Cancer) | 0.0819 | 72 h | [6] |

| MCF-7 (Breast Cancer) | 0.1250 | 72 h | [6] |

| A-431 (Skin Carcinoma) | 0.3540 | 72 h | [6] |

Antioxidant Activity

The antioxidant potential of this compound has been quantified using standard radical scavenging assays.

| Assay | IC50 (µg/mL) | Reference |

| DPPH | 16.38 ± 0.97 | [7] |

| ABTS | 17.72 ± 0.89 | [7] |

Vasorelaxant Activity

This compound has been shown to induce relaxation in rat aorta, suggesting potential cardiovascular applications.

| Condition | IC50 (µM) | Reference |

| Noradrenaline-induced contraction | 16.7 ± 1.9 | [4] |

| High K+ induced contraction | 16.1 ± 3.1 | [4] |

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways.

Rho Signaling Pathway in Melanocytes

This compound has been found to activate the Rho signaling pathway in melanocytes. This activation leads to the retraction of dendrites, which in turn inhibits the transfer of melanosomes to keratinocytes, suggesting its potential application in regulating skin pigmentation.[3][4]

Figure 1: this compound-induced Rho signaling cascade in melanocytes.

NF-κB and IFN-γ Signaling

This compound is known to modulate inflammatory pathways by inhibiting the activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory cytokines.[3] Additionally, it has been shown to augment IFN-gamma promoter activity, suggesting an immunomodulatory role.[4]

Figure 2: Modulation of NF-κB and IFN-γ signaling by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A-431) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Replace the culture medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.

Figure 3: Workflow for the in vitro anticancer activity (MTT) assay.

DPPH Radical Scavenging Assay

This protocol details the procedure for assessing the antioxidant capacity of this compound.

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound in methanol. Ascorbic acid can be used as a positive control.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the this compound solutions at different concentrations.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. Determine the IC50 value.

In Vitro Melanosome Transfer Assay

This protocol describes a method to evaluate the effect of this compound on melanosome transfer from melanocytes to keratinocytes.

-

Cell Culture: Culture normal human epidermal melanocytes (NHEM) and normal human epidermal keratinocytes (NHEK) separately in their respective growth media.

-

Co-culture: Seed NHEK in a 24-well plate. Once they reach 70-80% confluency, add NHEM to the wells at a ratio of 1:5 (melanocytes to keratinocytes).

-

Compound Treatment: Treat the co-culture with this compound (e.g., 0.5 µM) for 24-72 hours.

-

Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde. Permeabilize the cells with 0.1% Triton X-100. Stain for melanocytes using an anti-TRP-1 antibody and for keratinocytes using an anti-cytokeratin antibody. Use fluorescently labeled secondary antibodies.

-

Microscopy: Visualize the cells using a fluorescence microscope. The transfer of melanosomes is observed by the presence of the melanocyte-specific marker within the keratinocytes.

-

Quantification: Quantify the melanosome transfer by measuring the fluorescence intensity of the melanocyte marker within a defined area of keratinocytes using image analysis software.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a spectrum of biological activities supported by quantitative data. Its mechanisms of action, particularly the modulation of the Rho, NF-κB, and IFN-γ signaling pathways, provide a solid foundation for its potential therapeutic applications. The detailed experimental protocols provided in this guide are intended to standardize methodologies and accelerate further research into the pharmacological potential of this compound for the development of novel therapeutics.

References

- 1. DPPH Radical Scavenging Assay [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound promotes dendrite retraction of melanocytes by activating Rho - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. longdom.org [longdom.org]

- 7. A method for quantifying melanosome transfer efficacy from melanocytes to keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Molecular Targets of Centaureidin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centaureidin, a methoxylated flavone found in several plant species of the Centaurea genus, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known molecular targets of this compound, detailing its interactions with key proteins and its modulation of critical cellular signaling pathways. This document summarizes available quantitative data, provides detailed experimental protocols for key assays, and visualizes the complex biological interactions through signaling pathway and workflow diagrams to facilitate further research and drug development efforts.

Introduction

This compound (5,7,3'-trihydroxy-3,6,4'-trimethoxyflavone) is a flavonoid that has demonstrated a range of biological activities. Understanding its molecular targets is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic strategies. This guide synthesizes current knowledge on this compound's direct protein interactions and its influence on major signaling cascades implicated in oncogenesis and inflammation.

Direct Molecular Targets of this compound

In silico molecular docking studies have been instrumental in identifying potential direct binding partners of this compound. These studies predict the binding affinity of a ligand to a protein target, providing insights into potential inhibitory or modulatory effects.

Receptor Tyrosine Kinases (RTKs)

This compound has been shown to have a binding affinity for key receptor tyrosine kinases that are often dysregulated in cancer:

-

Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation, differentiation, and survival. Its overactivation is a hallmark of many cancers.

-

Human Epidermal Growth Factor Receptor 2 (HER2): Overexpression of HER2 is a major factor in certain types of aggressive breast cancer.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Apoptotic Proteins

This compound also shows a predicted interaction with a key executioner of apoptosis:

-

Caspase-3: A critical enzyme in the apoptotic cascade, its activation leads to the cleavage of cellular proteins and ultimately, programmed cell death.

Quantitative Data: Binding Affinities and Cytotoxicity

The following tables summarize the available quantitative data for this compound's interaction with its molecular targets and its biological activity.

Table 1: Predicted Binding Energies of this compound to Target Proteins (from Molecular Docking Studies)

| Target Protein | Binding Energy (kcal/mol) |

| Caspase-3 | -7.0[1] |

| EGFR | Not explicitly stated in numerical form in the provided results, but docking was performed. |

| HER2 | -7.2[1] |

| VEGFR | -7.6[1] |

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | IC50 Value |

| Anti-proliferative Activity | MCF-7 (Breast Cancer) | 22.49 ± 1.01 µg/mL[1] |

| DPPH Radical Scavenging | N/A | 16.38 ± 0.97 µg/mL[1] |

| ABTS Radical Scavenging | N/A | 17.72 ± 0.89 µg/mL[1] |

Modulation of Cellular Signaling Pathways

While direct quantitative data on the inhibition of specific kinases by pure this compound is limited in the available literature, the broader family of flavonoids is well-documented to modulate key signaling pathways. Based on this and the identified direct targets, this compound is implicated in the following pathways:

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in cancer. Flavonoids are known to inhibit this pathway at multiple nodes. The binding of this compound to RTKs like EGFR and VEGFR suggests an upstream inhibitory effect on this pathway.

Apoptosis Pathway

This compound's predicted binding to Caspase-3 suggests a direct role in the induction of apoptosis. Furthermore, flavonoids are known to modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

MAPK and NF-κB Signaling Pathways

Flavonoids are recognized as modulators of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are crucial in inflammation and cancer. While direct evidence for this compound is emerging, it is plausible that it shares these properties.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, remove the treatment medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

6-well plates

-

-

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect the levels of specific proteins and their phosphorylation status.

-

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

-

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

-

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-cancer and anti-inflammatory agents. In silico studies have identified its potential to interact with key proteins involved in cancer progression, including EGFR, HER2, VEGFR, and Caspase-3. In vitro data confirms its anti-proliferative effects on breast cancer cells.

Future research should focus on validating the predicted direct binding interactions and quantifying the inhibitory effects of pure this compound on the kinase activity of its target RTKs and downstream signaling components in the PI3K/Akt, MAPK, and NF-κB pathways. Elucidating the precise molecular mechanisms will be crucial for the clinical translation of this compound and its derivatives. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of this compound in preclinical cancer models.

References

Methodological & Application

Application Note: Quantification of Centaureidin in Plant Extracts Using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centaureidin is an O-methylated flavonol found in various medicinal plants, including species of Centaurea, Achillea millefolium, and Bidens pilosa.[1] This flavonoid has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development. This application note provides a detailed protocol for the quantification of this compound in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. The following table summarizes representative quantitative data for this compound in different plant extracts.

| Plant Species | Plant Part | Extraction/Fractionation Method | This compound Concentration | Reference |

| Achillea millefolium | Aerial Parts | Supercritical Anti-Solvent Fractionation | 669.6 mg/100 g of dry fraction | [2] |

| Centaurea castriferrei | Aerial Parts | Methanol-water (7:3 v/v) ultrasound-assisted extraction | Centaurein identified (aglycone is this compound) | [3] |

| Bidens pilosa | Butanol subfraction | Bioactivity-guided isolation | This compound identified as active compound | [4] |

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction (SLE)

This protocol describes a general method for extracting this compound and other flavonoids from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., aerial parts of Achillea millefolium or Centaurea species)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters (PTFE or PVDF)

Procedure:

-

Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical tube.

-

Add 20 mL of 80% methanol in water (v/v).

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.

-

Combine the supernatants from both extractions.

-

Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

-

0-2 min: 10% B

-

2-10 min: 10-90% B (linear gradient)

-

10-12 min: 90% B (isocratic)

-

12-12.1 min: 90-10% B (linear gradient)

-

12.1-15 min: 10% B (isocratic for column re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 500 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 700 L/hr

MRM Transitions for this compound:

Based on the structure of this compound (Molar Mass: 360.31 g/mol ) and common fragmentation patterns of flavonoids, the following MRM transitions are proposed.[5] Optimization of collision energies should be performed by infusing a standard solution of this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound (Quantifier) | 359.1 | 344.1 | 100 | 30 | 15 |

| This compound (Qualifier) | 359.1 | 316.1 | 100 | 30 | 25 |

Note: The precursor ion is the deprotonated molecule [M-H]⁻. Product ions correspond to the loss of a methyl group (-CH₃) and a subsequent loss of carbon monoxide (-CO).

Method Validation

The analytical method should be validated according to standard guidelines to ensure its reliability, accuracy, and precision. Key validation parameters include:

-

Linearity: A calibration curve should be constructed using a series of standard solutions of this compound at different concentrations. A linear range with a correlation coefficient (r²) > 0.99 is desirable.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range, both within the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% deviation from the nominal concentration and a relative standard deviation (RSD) ≤ 15%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Recovery: The extraction efficiency of the method, determined by spiking a blank matrix with a known amount of this compound and comparing the measured concentration to the expected concentration.

-

Matrix Effect: Assesses the suppression or enhancement of ionization due to co-eluting compounds from the plant matrix.

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical Analysis and Anti-Cancer Properties of Extracts of Centaurea castriferrei Borbás & Waisb Genus of Centaurea L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for DPPH and ABTS Radical Scavenging Assays with Centaureidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centaureidin, a flavonoid found in various medicinal plants, has demonstrated significant antioxidant properties.[1][2] This document provides detailed protocols for assessing the radical scavenging activity of this compound using two widely accepted methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[3][4][5] These assays are crucial for evaluating the antioxidant potential of compounds like this compound in drug discovery and development.

The DPPH assay is based on the reduction of the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.[3][6][7][8] The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a decrease in its characteristic blue-green color.[4][9][10] Both assays provide a reliable indication of a compound's ability to scavenge free radicals.

Data Presentation: Antioxidant Activity of this compound

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in DPPH and ABTS radical scavenging assays. A lower IC50 value indicates a higher antioxidant activity.

| Compound | Assay | IC50 (µg/mL) | Reference |

| This compound | DPPH | 16.38 ± 0.97 | [1] |

| This compound | ABTS | 17.72 ± 0.89 | [1] |

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol details the procedure for determining the free radical scavenging activity of this compound using the DPPH assay.[3][6]

1.1. Materials and Reagents

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

-

Pipettes and tips

-

Volumetric flasks and other standard laboratory glassware

1.2. Preparation of Solutions

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol.[3] Store this solution in a dark, amber-colored bottle at 4°C.

-

This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a stock solution. Further dilutions should be made from this stock to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Ascorbic Acid Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of ascorbic acid in methanol and make serial dilutions as done for this compound.

1.3. Assay Procedure

-

In a 96-well microplate, add 100 µL of the various concentrations of this compound or ascorbic acid solutions to different wells.

-

Add 100 µL of methanol to a well to serve as the blank.

-

To each well, add 100 µL of the 0.1 mM DPPH solution.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.[3][11]

-